molecular formula C12H17N3O2 B2684935 N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 844827-62-9

N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2684935
CAS No.: 844827-62-9
M. Wt: 235.287
InChI Key: NVQLPKGVZUJTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with diverse applications in scientific research. It is known for its potential in catalysis, drug development, and material science, making it a versatile tool for advancing various fields.

Preparation Methods

The synthesis of N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps. The synthetic routes typically include the formation of the pyridazine ring followed by the introduction of the cycloheptyl group and the carboxamide functionality. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has numerous scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has potential applications in drug development due to its ability to interact with specific molecular targets. In medicine, it is being explored for its anti-inflammatory properties and potential use in treating conditions like acute lung injury and sepsis. In industry, it is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the JNK2-NF-κB/MAPK pathway, which plays a crucial role in inflammation. By inhibiting this pathway, the compound can reduce the release of pro-inflammatory cytokines like TNF-α and IL-6, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

N-cycloheptyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with similar compounds such as N-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide and diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. These compounds share similar structural features but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its cycloheptyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-cycloheptyl-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-11-8-7-10(14-15-11)12(17)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQLPKGVZUJTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.